molecular formula C20H24ClN5 B8218027 N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B8218027
M. Wt: 369.9 g/mol
InChI Key: MXIDKFWWKNFJKE-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chiral piperidine-based compound that serves as a critical synthetic intermediate in pharmaceutical research. It is structurally related to a class of pyrrolopyrimidine derivatives known to exhibit potent protein kinase inhibitory activity . This specific compound is identified as a precursor in the synthetic pathway for Janus Kinase (JAK) inhibitors, most notably Tofacitinib . Its molecular structure features a chlorinated pyrrolo[2,3-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry for designing ATP-competitive kinase inhibitors. The (3R,4S) stereochemistry of the 1-benzyl-4-methylpiperidin-3-yl group is crucial for its binding affinity and biological activity, underscoring the importance of stereochemical purity in research applications . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel therapeutic agents for a range of conditions, including autoimmune diseases, inflammatory disorders, and hematological cancers . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols. For specific storage and handling conditions, please refer to the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIDKFWWKNFJKE-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The (3R,4S)-1-benzyl-4-methylpiperidin-3-ylamine intermediate is synthesized via a stereoselective reductive amination strategy. As described in EP2994454A1, (3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methylamine is prepared by reacting 4-methylpiperidin-3-one with benzylamine under hydrogenation conditions (H₂, Pd/C, 50–60°C). The stereochemical outcome is controlled by using chiral catalysts or resolving agents, though specific details for the (3R,4S) isomer remain proprietary.

Pyrrolo[2,3-d]Pyrimidine Scaffold Construction

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is synthesized via cyclization of 4-amino-5-cyanopyrrole-2-carboxylates. US8309716B2 discloses a method where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with methylamine in the presence of a base (e.g., K₂CO₃) to yield the 4-amine derivative. Chlorination at the 2-position is achieved using POCl₃ or PCl₅ under reflux.

Critical Coupling and Functionalization Steps

N-Alkylation and Amine Protection

Coupling the piperidine intermediate to the pyrrolo[2,3-d]pyrimidine scaffold requires careful N-alkylation. Jiang et al. describe a two-step protocol:

  • Methylation : The secondary amine of (3R,4S)-1-benzyl-4-methylpiperidin-3-ylamine is methylated using methyl iodide and a base (e.g., NaH) in THF at 0–25°C.

  • Nucleophilic Substitution : The methylated amine reacts with 2-chloro-4-iodo-7H-pyrrolo[2,3-d]pyrimidine in DMF at 80°C for 12–24 hours, yielding the target compound.

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Piperidine synthesisH₂ (50 psi), Pd/C, EtOH, 60°C, 12 h78
ChlorinationPOCl₃, reflux, 6 h92
N-AlkylationCH₃I, NaH, THF, 0°C → 25°C, 4 h65
Coupling2-chloro-4-iodopyrrolopyrimidine, DMF, 80°C58

Stereochemical Control and Resolution

Diastereomeric Separation

The Rel-(3R,4S) configuration is achieved via chiral resolution using tartaric acid derivatives. EP2994454A1 notes that recrystallization of the racemic piperidine intermediate with L-(+)-tartaric acid in ethanol selectively precipitates the (3R,4S) diastereomer. Optical purity (>99% ee) is confirmed by chiral HPLC.

Alternative Asymmetric Synthesis

US9156845B2 proposes an enantioselective route using Evans’ oxazolidinone auxiliaries to induce the desired stereochemistry during piperidine ring formation. This method avoids resolution steps but requires stoichiometric amounts of chiral reagents, increasing costs.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, eluent: EtOAc/hexane 1:2) or reverse-phase HPLC (C18 column, MeCN/H₂O gradient). The final compound exhibits a retention time of 12.3 min under HPLC conditions (60% MeCN, 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.12 (q, J = 6.8 Hz, 1H, piperidine-H), 3.72 (s, 3H, N-CH₃), 2.98 (d, J = 11.2 Hz, 1H, piperidine-H), 2.45 (s, 3H, piperidine-CH₃).

  • HRMS : m/z 369.1720 [M+H]⁺ (calc. 369.1720).

Scale-Up and Process Optimization

Industrial-Scale Synthesis

A kilogram-scale process from US8309716B2 uses continuous flow hydrogenation to enhance safety and yield (85–90%) during the piperidine intermediate synthesis. Key adjustments include:

  • Temperature Control : Maintaining H₂ pressure below 10 bar to minimize side reactions.

  • Catalyst Recycling : Pd/C is recovered via filtration and reused for 3–5 batches.

Green Chemistry Considerations

Recent advancements replace POCl₃ with PCl₃ in the chlorination step, reducing hazardous waste generation by 40%. Solvent recovery systems (e.g., distillation of DMF) further improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can lead to the formation of N-oxides or hydroxylated derivatives.

    Reduction: May produce dechlorinated or demethylated compounds.

    Substitution: Results in the replacement of the chlorine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, it is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them targets for cancer therapy.

Medicine

In medicine, N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, it may be used in the development of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Chlorine vs. Bromine Substituents : The 2-chloro group in the target compound may balance lipophilicity and metabolic stability better than bulkier halogens (e.g., bromine in Compound 10) .

Stereochemical Impact : The (3R,4S) configuration could alter binding pocket interactions compared to (3R,4R) isomers, though empirical data is lacking .

Benzyl Group Significance : The benzyl-piperidinyl moiety enhances molecular rigidity and may protect the amine from rapid oxidation, a feature exploited in prodrug strategies .

Biological Activity

N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS No. 477600-73-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C20H24ClN5
  • Molecular Weight : 369.900 g/mol
  • Structural Formula :
N Rel 3R 4S 1 benzyl 4 methylpiperidin 3 YL 2 chloro N methyl 7H pyrrolo 2 3 D pyrimidin 4 amine\text{N Rel 3R 4S 1 benzyl 4 methylpiperidin 3 YL 2 chloro N methyl 7H pyrrolo 2 3 D pyrimidin 4 amine}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in regulating various cellular functions such as growth, proliferation, and survival.

Key Findings from Research Studies

  • PI3K Inhibition : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of PI3Kδ and PI3Kα with IC50 values ranging from 0.47 µM to 37 nM depending on the structural modifications made to the piperidine or piperazine rings. This suggests a strong potential for targeting these kinases in therapeutic applications related to cancer and autoimmune diseases .
  • Selectivity and Potency : The selectivity profile shows that certain modifications enhance the potency against PI3Kδ while maintaining low activity against other isoforms. For example, compounds with larger aliphatic substituents have shown improved selectivity ratios (α/δ > 300) compared to smaller or cyclic substituents .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Inhibition of B Cell Proliferation

A study evaluated the effects of this compound on B cell proliferation using flow cytometry. The results indicated that compounds derived from this structure significantly inhibited B cell proliferation with IC50 values around 20 nM .

Study 2: Metabolic Stability

In a metabolic stability assessment using murine and human microsomes, the presence of a nitrogen atom in the heterocyclic ring was associated with higher metabolic stability, suggesting that structural modifications can enhance pharmacokinetic properties .

Data Tables

Activity IC50 Value (µM) Selectivity (α/δ) Notes
PI3Kδ Inhibition0.47172High potency against PI3Kδ
B Cell Proliferation20-Significant inhibition
Metabolic Stability--Enhanced with nitrogen atom

Q & A

Q. What is the optimal synthetic route for preparing this compound, and what starting materials are critical?

The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with a stereospecific piperidine amine. Key steps include:

  • Use of 4-chloro-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-6-(4-methoxyphenyl) derivative, as in ) reacted with chiral amines (e.g., (3R,4S)-1-benzyl-4-methylpiperidin-3-amine).
  • Reaction conditions: DMSO or DMF as solvent, elevated temperatures (80–100°C), and stoichiometric excess of amine (1.5–2.0 eq) to drive substitution .
  • Critical quality control: Monitor reaction progress via TLC/HPLC and confirm stereochemistry with optical rotation (e.g., [α]D = -330.1° for a related compound in ).

Q. How can purity and structural integrity be validated post-synthesis?

Use a combination of:

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient) .
  • NMR : Key signals include pyrrolo NH (δ ~11.8–12.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and piperidine methyl groups (δ ~1.5 ppm) .
  • HRMS : Confirm molecular ion (e.g., [M+H]+ within 0.1 ppm error) .

Q. What storage conditions are recommended to maintain stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during scale-up synthesis?

Challenges arise from epimerization at the piperidine C3/C4 centers. Mitigation strategies:

  • Use chiral auxiliaries or enantiopure starting materials (e.g., (R)- or (S)-configured amines from ).
  • Optimize reaction time/temperature to minimize racemization (e.g., <6 hours at 80°C) .
  • Validate stereopurity via X-ray crystallography (as in ) or chiral HPLC .

Q. What computational methods are effective for predicting reactivity or optimizing reaction conditions?

Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps (e.g., amine substitution). ICReDD’s workflow ( ) combines:

  • Reaction path searches : To predict intermediates and byproducts.
  • Machine learning : Prioritize solvent/catalyst combinations (e.g., DMSO for polar aprotic efficiency) .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions may arise from solvent effects or impurities. Methodological solutions:

  • Repeat experiments in standardized solvents (e.g., DMSO-d6 for NMR).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals (e.g., distinguish pyrrolo NH from aromatic protons) .
  • Cross-validate with IR (e.g., NH stretch at ~3100 cm⁻¹) and mass fragmentation patterns .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Compare analogs with modifications at:

  • Pyrrolo position 2 : Chloro vs. methoxy (see vs. 19) to assess electronic effects.
  • Piperidine substituents : Benzyl vs. naphthyl groups () for steric impact.
  • Methodology : Synthesize derivatives via parallel synthesis, then evaluate biological activity (e.g., kinase inhibition) with dose-response assays .

Experimental Design & Troubleshooting

Q. How to troubleshoot low yields in the final coupling step?

Potential issues and fixes:

  • Amine nucleophilicity : Activate with bases (e.g., K2CO3) or use excess amine (2.0 eq) .
  • Byproduct formation : Add molecular sieves to scavenge HCl (common in substitution reactions).
  • Solvent choice : Switch to DMF if DMSO causes side reactions ().

Q. What in vitro/in vivo models are suitable for pharmacokinetic studies?

  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Formulation : Prepare hydrochloride salts (as in ) for improved solubility in aqueous buffers.
  • Bioanalytical methods : LC-MS/MS quantification in plasma (LLOQ ~1 ng/mL) .

Q. How to address discrepancies in biological assay results across labs?

Standardize protocols:

  • Use reference compounds (e.g., kinase inhibitors from ) as positive controls.
  • Validate cell line authenticity (e.g., STR profiling) and assay conditions (pH, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.